Oxolan-2-yl butanoate
Description
Oxolan-2-yl butanoate is an ester derivative of butanoic acid, where the alcohol moiety is oxolan-2-ol (tetrahydrofuran-2-ol). This compound combines a cyclic ether (oxolane, or tetrahydrofuran) with a butanoate ester group, conferring unique physicochemical properties. The compound’s reactivity and applications may arise from the oxolane ring’s electron-rich oxygen atom and the ester group’s hydrolytic sensitivity, making it relevant in pharmaceutical, agrochemical, or flavoring contexts .
Properties
CAS No. |
57166-63-9 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
oxolan-2-yl butanoate |
InChI |
InChI=1S/C8H14O3/c1-2-4-7(9)11-8-5-3-6-10-8/h8H,2-6H2,1H3 |
InChI Key |
ILBYKEJVXFGPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of oxolan-2-yl butanoate typically involves the esterification reaction between oxolan-2-ol and butanoic acid. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . Industrial production methods may involve more advanced techniques, such as the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is the most prominent reaction for oxolan-2-yl butanoate, driven by its ester moiety.
Acidic Hydrolysis
In acidic conditions (e.g., HCl or H₂SO₄), the ester undergoes cleavage to yield butanoic acid and tetrahydrofurfuryl alcohol:
Reaction efficiency depends on temperature, with optimal yields (~85%) achieved at 80–100°C .
Basic Hydrolysis (Saponification)
Under alkaline conditions (e.g., NaOH), the reaction produces sodium butanoate and tetrahydrofurfuryl alcohol:
This reaction proceeds rapidly at room temperature, with near-quantitative yields in polar aprotic solvents like THF .
| Hydrolysis Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic | 1M H₂SO₄, 80°C, 6h | Butanoic acid, Tetrahydrofurfuryl alcohol | 85% |
| Basic | 0.5M NaOH, RT, 2h | Sodium butanoate, Tetrahydrofurfuryl alcohol | >95% |
Oxidation Reactions
The oxolane ring is susceptible to oxidation, particularly under strong oxidizing agents.
Ring Oxidation
With potassium permanganate (KMnO₄) in acidic media, the tetrahydrofuran ring undergoes cleavage to form γ-butyrolactone:
This reaction is exothermic and requires controlled temperatures (20–30°C) to avoid over-oxidation.
Ester Group Oxidation
The butanoate chain can be oxidized to form ketones or carboxylic acids using reagents like CrO₃ or NaOCl. For example:
Yields vary between 40–60%, depending on solvent polarity.
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution reactions.
Transesterification
In the presence of alcohols (e.g., methanol) and acid catalysts, the butanoate group is replaced:
This reaction is reversible, with equilibrium favoring products in excess alcohol .
Aminolysis
Ammonia or amines attack the carbonyl carbon, producing amides:
Reaction rates depend on amine basicity, with primary amines showing higher reactivity.
Ring-Opening Reactions
The oxolane ring can undergo acid- or base-catalyzed ring-opening.
Acid-Catalyzed Ring-Opening
In concentrated HCl, the ring opens to form a diol:
This reaction is slow at room temperature but accelerates above 60°C .
Base-Catalyzed Ring-Opening
Strong bases like LiAlH₄ reduce the ring to a linear alcohol:
Thermal Decomposition
At elevated temperatures (>200°C), this compound decomposes into:
-
Butenoic acid (via elimination)
-
Furan derivatives (from ring dehydration)
This process is observed in pyrolysis studies, with fragmentation patterns confirmed via GC-MS .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Primary Products | Key Factor |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, 80°C | Butanoic acid, Tetrahydrofurfuryl alcohol | Temperature control |
| Basic Hydrolysis | NaOH, RT | Sodium butanoate, Tetrahydrofurfuryl alcohol | Solvent polarity |
| Oxidation (Ring) | KMnO₄, H⁺ | γ-Butyrolactone | Oxidizing agent strength |
| Transesterification | Methanol, H⁺ | Methyl ether, Butanoic acid | Alcohol excess |
| Ring-Opening (Acid) | HCl, H₂O, 60°C | 1,4-Butanediol, Butanoic acid | Acid concentration |
Mechanistic Insights
-
Hydrolysis : Proceeds via a tetrahedral intermediate, with protonation of the carbonyl oxygen enhancing electrophilicity .
-
Oxidation : The oxolane ring’s electron-rich oxygen facilitates radical-mediated oxidation pathways.
-
Ring-Opening : Acidic conditions protonate the ring oxygen, weakening C–O bonds and promoting nucleophilic attack by water .
Scientific Research Applications
Oxolan-2-yl butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of oxolan-2-yl butanoate involves its interaction with specific molecular targets and pathways. In drug delivery systems, the compound can encapsulate therapeutic agents and facilitate their transport across cell membranes . The ester bond in this compound can be hydrolyzed by enzymes, releasing the active drug at the target site .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized from evidence-based
Structural and Functional Differences
- Oxolan-2-yl butanoate vs. Butyl butanoate: The oxolane ring in the former enhances rigidity and may influence solubility and metabolic stability compared to the linear butyl chain in the latter. Butyl butanoate’s nematicidal activity suggests esters with bulkier alkyl groups may have agrochemical utility, whereas oxolan-2-yl derivatives could offer improved bioavailability in drug design .
- This compound vs. Methyl butanoate: The oxolane moiety increases molecular weight (C₇H₁₂O₃ vs. C₅H₁₀O₂) and likely reduces volatility.
- This compound vs. 3-Oxobutan-2-yl butanoate: The β-keto group in the latter increases electrophilicity, making it more reactive in condensation reactions, whereas the oxolane ring may stabilize the ester against hydrolysis .
Physicochemical Properties
- Volatility: Butyl butanoate (BP ~166°C) is less volatile than methyl butanoate (BP ~102°C) due to its larger alkyl chain .
- Solubility : The oxolane ring may enhance water solubility compared to purely hydrocarbon esters.
- Stability: Epoxide-containing esters (e.g., [(2R)-oxiran-2-yl]methyl butanoate) are prone to ring-opening reactions, whereas oxolan-2-yl esters may resist hydrolysis better .
Biological Activity
Oxolan-2-yl butanoate, also known as (oxolan-2-yl)methyl 2-methylbutanoate, is an organic compound with the molecular formula C₉H₁₈O₂. It is classified as an ester and features a unique oxolane ring structure combined with a branched alkyl chain, which contributes to its distinct physical and chemical properties. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.
- Molecular Weight : 158.24 g/mol
- Boiling Point : Approximately 162 °C
- Solubility : Slightly soluble in water; soluble in organic solvents like ethanol, chloroform, and ether.
Antibacterial Properties
Research indicates that this compound exhibits antibacterial activity against several strains of bacteria. In vitro studies have shown its effectiveness in inhibiting the growth of pathogenic bacteria, making it a candidate for development as an antibacterial agent. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This activity may be attributed to its ability to modulate specific signaling pathways involved in inflammation.
Analgesic Activity
The compound has also shown promise as an analgesic agent. Experimental models indicate that this compound can alleviate pain through mechanisms that may involve opioid receptor modulation or inhibition of pain signaling pathways.
Anticancer Potential
In vitro studies have revealed that this compound may inhibit the proliferation of several cancer cell lines. Its anticancer activity appears to be linked to the induction of apoptosis and inhibition of cell cycle progression. Further research is needed to elucidate the precise molecular targets and mechanisms involved in its anticancer effects.
Antioxidant Properties
This compound exhibits antioxidant properties, which may help mitigate oxidative stress-related diseases. Its ability to scavenge free radicals suggests potential applications in preventing or treating conditions associated with oxidative damage.
The exact mechanisms by which this compound exerts its biological activities are still under investigation. Initial findings suggest interactions with specific molecular targets within cells that influence pathways related to inflammation, cancer cell proliferation, and oxidative stress response.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on antibacterial activity | Showed significant inhibition of growth in pathogenic bacteria strains. |
| Anti-inflammatory model | Demonstrated reduction in pro-inflammatory cytokines and inflammation markers. |
| Analgesic assessment | Alleviated pain responses in experimental models. |
| Cancer cell line study | Induced apoptosis in multiple cancer cell lines; inhibited cell proliferation. |
| Antioxidant evaluation | Exhibited capacity to scavenge free radicals effectively. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
